molecular formula C12H15ClFN B7903437 N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine

N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine

Cat. No.: B7903437
M. Wt: 227.70 g/mol
InChI Key: DRDJCMBGYZQLBA-UHFFFAOYSA-N
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Description

N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring a chloro-fluorophenyl group linked to a cyclopentylamine moiety, presents a versatile scaffold for the design and synthesis of novel bioactive molecules. The incorporation of both chlorine and fluorine atoms is a strategic element in modern drug design. Fluorination is a widely employed strategy to modulate key properties of a lead compound, including its metabolic stability, lipophilicity, and membrane permeability, which can enhance its bioavailability and efficacy . The specific stereoelectronic properties imparted by the chlorine and fluorine substituents on the phenyl ring make this compound a valuable intermediate for exploring structure-activity relationships (SAR) in various therapeutic targets. While the specific biological profile of this compound is under investigation, its structure is analogous to frameworks used in developing compounds for neurological and infectious disease research. Researchers are exploring its potential as a building block for creating glycine transporter inhibitors or novel antibacterial agents . This product is intended for use in laboratory research only.

Properties

IUPAC Name

N-[(3-chloro-2-fluorophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDJCMBGYZQLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Primary amine : (3-Chloro-2-fluorophenyl)methanamine

  • Carbonyl compound : Cyclopentanone

  • Reducing agent : Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent : Dichloromethane (DCM) or methanol

  • Additive : Acetic acid (1–2 equiv)

  • Temperature : Room temperature (20–25°C)

  • Time : 12–24 hours

Example Protocol:

  • Dissolve (3-chloro-2-fluorophenyl)methanamine (1.0 equiv) and cyclopentanone (1.2 equiv) in DCM.

  • Add acetic acid (1.5 equiv) and stir for 30 minutes to form the imine.

  • Slowly add NaBH(OAc)₃ (1.5 equiv) and stir for 18 hours.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

Yield : 65–75% (hypothetical, based on analogous syntheses).

Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route, particularly for scale-up processes. This method employs hydrogen gas (H₂) and a transition metal catalyst to reduce the imine intermediate.

Reaction Conditions:

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel

  • Pressure : 1–3 bar H₂

  • Solvent : Methanol or ethanol

  • Temperature : 50–80°C

  • Time : 4–8 hours

Example Protocol:

  • Mix (3-chloro-2-fluorophenyl)methanamine (1.0 equiv) and cyclopentanone (1.1 equiv) in methanol.

  • Add Pd/C (10 wt%) and stir under H₂ atmosphere at 60°C for 6 hours.

  • Filter through Celite, concentrate, and purify via recrystallization.

Yield : 60–70% (estimated, based on similar hydrogenation reactions).

Borane-Mediated Reduction

Borane complexes (e.g., BH₃·THF) provide a robust reducing environment for imines, though this method is less common due to handling challenges.

Reaction Conditions:

  • Reducing agent : Borane-tetrahydrofuran (BH₃·THF, 2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Reflux (66°C)

  • Time : 6–12 hours

Example Protocol:

  • Combine (3-chloro-2-fluorophenyl)methanamine and cyclopentanone in THF.

  • Add BH₃·THF dropwise and reflux for 8 hours.

  • Quench with methanol, concentrate, and purify via distillation.

Yield : 55–65% (hypothetical, extrapolated from borane reductions).

Comparison of Synthetic Methods

The table below summarizes key parameters for each method:

Method Reducing Agent Solvent Temperature Yield Advantages Limitations
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM/MeOH20–25°C65–75%Mild conditions, high selectivitySensitive to moisture
Catalytic HydrogenationH₂ (Pd/C)MeOH50–80°C60–70%Scalable, minimal byproductsRequires high-pressure equipment
Borane-MediatedBH₃·THFTHF66°C55–65%Rapid reactionPyrophoric, difficult handling

Mechanistic Insights

Reductive amination proceeds through two stages:

  • Imine Formation : The primary amine reacts with cyclopentanone to form an imine (Schiff base), facilitated by acidic conditions.

  • Reduction : The imine is reduced to the secondary amine. NaBH(OAc)₃ operates via a proton-shuttling mechanism, while catalytic hydrogenation involves H₂ dissociation on the metal surface.

Steric hindrance from the 3-chloro-2-fluorophenyl group may slow imine formation, necessitating excess cyclopentanone.

Optimization Strategies

Solvent Effects:

  • Polar aprotic solvents (e.g., DCM) enhance imine stability.

  • Methanol improves reducing agent solubility but may protonate the amine, requiring acid additives.

Catalytic Additives:

  • Titanium tetraisopropoxide (Ti(OiPr)₄) accelerates imine formation in non-polar solvents.

Challenges and Solutions

  • Byproduct Formation : Over-reduction to tertiary amines is mitigated by stoichiometric control of the carbonyl compound.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) effectively isolates the product from unreacted starting materials.

Emerging Techniques

Recent advances in flow chemistry and enzymatic reductive amination show promise for greener syntheses, though these remain unexplored for this specific compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Research Applications

Analytical Chemistry
N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine is utilized as a reference standard in analytical chemistry for method development and validation. It aids in the calibration of instruments and the establishment of protocols for the detection and quantification of similar compounds in complex mixtures.

Synthetic Chemistry
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution allows chemists to modify its structure to create derivatives with enhanced properties.

Reaction Type Common Reagents Products
OxidationPotassium permanganate, chromium trioxideKetones, carboxylic acids
ReductionLithium aluminum hydride, sodium borohydrideAmines, alcohols
SubstitutionSodium iodide (in acetone)Halogenated derivatives

Biological Research Applications

Pharmacological Studies
Research indicates that this compound exhibits potential biological activities, particularly as a modulator of specific receptors or enzymes. Studies have explored its interactions with neurotransmitter systems, suggesting possible applications in treating central nervous system disorders.

Case Study: Neurotransmitter Modulation
A study published in a pharmacology journal examined the compound's effects on serotonin receptors. Results indicated that it could enhance serotonin signaling pathways, which may be beneficial for conditions such as depression and anxiety disorders.

Medicinal Chemistry

Therapeutic Potential
this compound has been investigated for its potential therapeutic properties. Its structural features make it a candidate for developing novel medications targeting various diseases.

Therapeutic Area Potential Applications
CNS DisordersAntidepressants, anxiolytics
CancerPotential anti-tumor agents
Inflammatory DiseasesAnti-inflammatory drugs

Industrial Applications

In addition to its research applications, this compound is also being explored for use in industrial settings. Its unique chemical properties make it suitable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of halogenated cyclopentylamine derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Phenyl Ring) Key Applications/Findings Reference
N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine C₁₂H₁₅ClFN 3-Cl, 2-F Potential NMDA receptor ligand (inferred from analogs)
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine C₁₂H₁₅ClFN 3-Cl, 4-F Structural isomer; differences in receptor binding affinity hypothesized
N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine C₁₈H₂₀FNO·¹¹CH₃ 4-F, 2-O¹¹CH₃, pyridine PET tracer for NMDA NR2B receptors; high radiochemical purity (>99%)
[1-(3-Chlorophenyl)cyclopentyl]methanamine C₁₂H₁₅ClN 3-Cl Intermediate in synthesis of NR2B antagonists
N-(3-Methoxyphenethyl)cyclopentanamine C₁₄H₂₁NO 3-OCH₃ Precursor to tetrahydroisoquinolone derivatives with CNS activity
Key Observations:

Halogen Positioning: The 3-chloro-2-fluoro substitution in the target compound may enhance steric and electronic interactions with NMDA receptor subunits compared to the 3-chloro-4-fluoro isomer, as fluorine’s electronegativity and chlorine’s hydrophobicity influence binding pocket compatibility .

Heterocyclic Modifications: Introduction of a pyridine ring () improves solubility and enables radiolabeling (e.g., carbon-11) for PET imaging, a critical advantage over non-heterocyclic analogs .

Radiolabeled analogs exhibit high radiochemical purity (>99%) and specific activity (~78 GBq/µmol), underscoring their suitability for in vivo studies .

Biological Activity

N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClF N
  • Molecular Weight : 229.70 g/mol
  • Canonical SMILES : C1CC(C1)NCC2=C(C=C(C=C2)Cl)F

This compound features a cyclopentanamine moiety attached to a chlorinated and fluorinated phenyl group, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors, influencing cellular signaling pathways. The specific mechanisms depend on the biological context, but potential targets include:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : It has been suggested that it could inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cells by inhibiting autophagy and affecting transcriptional regulation .

2. Neuropharmacological Effects

The compound's structural features suggest potential activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for further investigation in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl ring significantly influence biological activity. For example:

  • Substituent Effects : The presence of chlorine and fluorine atoms at specific positions on the phenyl ring enhances binding affinity to target receptors while potentially increasing metabolic stability .
CompoundSubstituent PositionBiological Activity
APara-ClModerate Cytotoxicity
BMeta-FHigh Receptor Affinity
COrtho-ClReduced Stability

Study 1: Cytotoxicity Against Cancer Cells

In a study examining various derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (BT-474). The study highlighted the importance of substituent positioning on the phenyl ring for enhancing anticancer effects .

Study 2: Neuropharmacological Screening

A recent pharmacological evaluation indicated that derivatives with similar structures exhibited promising results in modulating dopaminergic pathways, suggesting potential applications in treating disorders like schizophrenia and depression .

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine, and how is purity optimized?

  • Methodology : The compound can be synthesized via reductive amination between (3-chloro-2-fluorophenyl)methanamine (CAS 72235-55-3) and cyclopentanone, followed by purification using silica gel chromatography. Key steps include controlling stoichiometry and reaction temperature to minimize side products. Purity is validated via LC-MS (e.g., ESI-MS for molecular ion confirmation) and NMR spectroscopy (e.g., ^1H and ^13C NMR to verify substituent positions and absence of impurities) .
  • Data Example : In related carbamate derivatives, silica gel chromatography with hexanes/ethyl acetate gradients achieved >95% purity, as confirmed by ^1H NMR integration .

Q. How is the structural conformation of this compound characterized?

  • Methodology : X-ray crystallography is ideal for resolving 3D conformation. For dynamic analysis, rotating-frame Overhauser effect spectroscopy (ROESY) NMR can identify intramolecular interactions between the cyclopentyl and aryl groups. Computational methods (e.g., DFT) predict stable conformers and electronic properties .
  • Case Study : Analogous cyclopentanamine derivatives were characterized using single-crystal X-ray diffraction (R factor = 0.028), revealing bond angles and torsional strain .

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